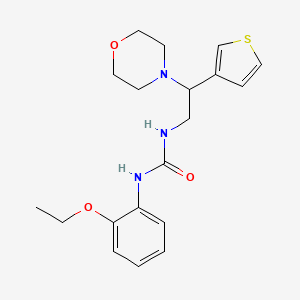

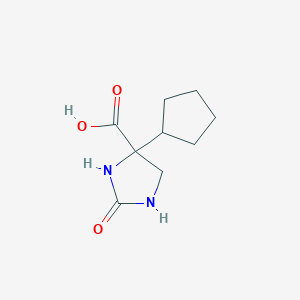

![molecular formula C10H16O3 B2489569 Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate CAS No. 2138288-02-3](/img/structure/B2489569.png)

Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds similar to Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate involves multi-step reactions, employing condensation, cyclization, and other synthetic strategies. For example, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate synthesis involves condensation of ethyl 2-chloroacetate with hydroxy groups of related compounds, showcasing a method that might be applicable to the synthesis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate, such as methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, has been determined by X-ray diffraction, revealing intricate details about their crystal structures and molecular conformations (Makaev et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate and similar compounds have been explored, demonstrating reactions like cyclocondensation and [2+2]-cycloaddition which may be relevant for understanding the reactivity of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate (Boukhedena et al., 2018), (Koldobskii et al., 2008).

Physical Properties Analysis

The physical properties of closely related compounds, such as crystal structure, melting points, and solubility, provide indirect insights into the behavior of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate under various conditions. Research like that on the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate offers valuable information on the packing and interactions within the crystal lattice, which can influence the compound's stability and reactivity (Boukhedena et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for understanding Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate. While direct studies may be lacking, insights can be gleaned from research on structurally similar compounds, such as the synthesis and reaction mechanisms of ethyl 4-chloro-2-oxobut-3-ynoate, indicating how functional groups and molecular structure influence chemical behavior (Koldobskii et al., 2008).

Applications De Recherche Scientifique

Neighboring-Group Participation in Organic Synthesis

Mangione, Suarez, and Spanevello (2003) explored the oxirane ring-opening in an anhydro sugar, highlighting the neighboring-group participation in organic synthesis. This study demonstrates the chemical behavior of certain compounds when treated with specific reagents, providing insights into complex chemical reactions (Mangione, Suarez, & Spanevello, 2003).

Marine Fungus Derived Compounds

Wu et al. (2010) researched the ethyl acetate extract of the marine fungus Penicillium sp., leading to the purification and structural elucidation of new compounds. This study contributes to the understanding of marine natural products and their potential applications (Wu et al., 2010).

Intramolecular Chemical Reactions

Ramos, Nagem, and Taylor (2011) investigated the base-induced intramolecular aza-Michael reaction, resulting in the formation of specific heterocyclic compounds. Their work provides valuable information on the synthesis of complex organic molecules (Ramos, Nagem, & Taylor, 2011).

Rhodium-Catalyzed Reactions

Ngaski and Singh (2016) conducted a study on the rhodium(II) acetate-catalyzed reaction involving ethyl diazoacetate and N-methylisatin. This research highlights the use of rhodium catalysis in synthesizing diastereomeric oxiranes and has implications for the development of synthetic methods in organic chemistry (Ngaski & Singh, 2016).

Synthesis and Characterization of Novel Compounds

Muralikrishna et al. (2014) focused on the synthesis, characterization, and biological evaluation of specific acetohydrazide compounds. Their research contributes to the understanding of the synthesis process and the potential biological activities of these compounds (Muralikrishna et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-12-9(11)6-10(4-3-5-10)8-7-13-8/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYUWYFARLUYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC1)C2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

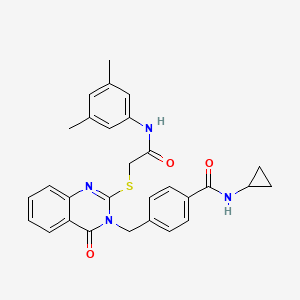

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

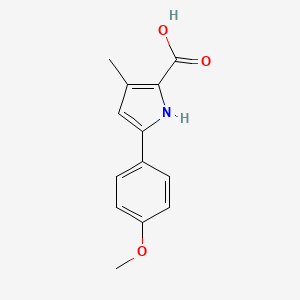

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)

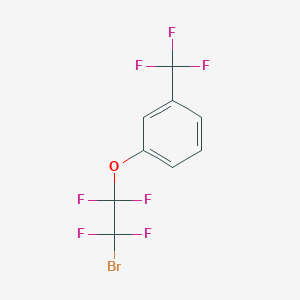

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)